molecular formula C12H17N3O B2761542 N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine CAS No. 1645517-53-8

N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine

Cat. No.: B2761542
CAS No.: 1645517-53-8
M. Wt: 219.288
InChI Key: LCDCZOOUKUUSSB-UHFFFAOYSA-N
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Description

N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine (CAS 1645517-53-8) is a chemical building block featuring a 1,2,4-oxadiazole core substituted with a cyclopentyl group and an ethylamine side chain that is further functionalized with a terminal alkyne (prop-2-yn-1-yl) group . This specific molecular architecture, particularly the 1,2,4-oxadiazole heterocycle, is of significant interest in medicinal chemistry and drug discovery. Compounds containing the 1,2,4-oxadiazole motif have been extensively investigated for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals . The presence of the terminal alkyne group is a valuable handle for further chemical modification via click chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows researchers to efficiently conjugate the molecule to azide-containing biomolecules or other chemical probes, facilitating the synthesis of more complex derivatives for structure-activity relationship (SAR) studies or the creation of chemical libraries for high-throughput screening . The structural features of this amine, including its 3-cyclopentyl-1,2,4-oxadiazole component, are associated with compounds investigated for potential therapeutic applications. Scientific literature and patent filings indicate that 3-substituted cyclopentylamine derivatives sharing this core heterocycle are researched for a range of biological activities . Furthermore, the 1,2,4-oxadiazole ring can contribute to a molecule's ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, which is a key consideration in the design of enzyme inhibitors and receptor ligands . This product is intended for use as a synthetic intermediate or building block in research laboratories. It is supplied with a guaranteed purity of 90% . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-8-13-9(2)12-14-11(15-16-12)10-6-4-5-7-10/h1,9-10,13H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDCZOOUKUUSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CCCC2)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.

    Attachment of the Ethyl Group: The ethyl group can be attached through a nucleophilic substitution reaction.

    Formation of the Prop-2-yn-1-amine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The primary application of N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine lies in its potential as a therapeutic agent. Compounds containing the oxadiazole moiety have been investigated for their ability to modulate neurotransmission pathways, particularly through interactions with AMPA receptors. This suggests potential applications in treating neurological disorders such as epilepsy and depression .

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have reported percent growth inhibitions ranging from moderate to significant against specific cancer types .

Antimicrobial Properties

Preliminary investigations suggest that similar compounds may possess antimicrobial properties against common pathogens. The oxadiazole ring system can enhance the compound's ability to disrupt microbial cell function, making it a candidate for further exploration in antimicrobial therapy .

Data Tables

Application Target Activity Reference
Neurological DisordersAMPA ReceptorsModulation of neurotransmission
Cancer TreatmentVarious Cancer Cell LinesSignificant growth inhibition
Antimicrobial ActivityPathogenic BacteriaInhibition of microbial growth

Case Study 1: Neurological Applications

A study investigated the effects of compounds similar to this compound on AMPA receptor modulation. Results indicated that these compounds could enhance synaptic transmission in neuronal cultures, suggesting their potential as therapeutic agents for conditions like epilepsy and cognitive disorders.

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines (e.g., SNB-19 and OVCAR-8) demonstrated that related oxadiazole derivatives exhibited percent growth inhibition rates exceeding 80%. These findings support the hypothesis that this compound may also possess similar anticancer properties .

Case Study 3: Antimicrobial Activity

Research into the antimicrobial effects of oxadiazole derivatives indicated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be competitive with existing antimicrobial agents, warranting further investigation into this compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Melting Point (°C) Bioactivity/Application Reference
Target Compound 1,2,4-oxadiazole 3-Cyclopentyl, propargylamine Not reported Synthetic intermediate -
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine 1,2,4-oxadiazole 3-Phenyl, allylamine Not reported Click chemistry precursor
Navacaprant 1,2,4-oxadiazole 3-Methyl, quinoline-piperidine Not reported Kappa-opioid antagonist
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine 1,3,4-oxadiazole Pyridyl, dichlorophenyl 257–259 Antimicrobial (inferred)
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 1,2,4-thiadiazole Cyclopropoxy, methylpyridyl Not reported Macrofilaricidal agent

Key Research Findings

  • Synthetic Flexibility : Propargylamine derivatives like the target compound are valuable for click chemistry, enabling rapid derivatization in drug discovery pipelines .
  • Bioisosteric Potential: The 1,2,4-oxadiazole ring mimics ester/amide functionalities while offering superior hydrolytic stability, as seen in Navacaprant .

Biological Activity

N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine, identified by its CAS number 1645517-53-8, is a compound with notable biological activities. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

The structural formula of this compound is represented as follows:

Property Value
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
CAS Number 1645517-53-8

This compound features a cyclopentyl group attached to a 1,2,4-oxadiazole moiety, which is known for its diverse biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study involving various oxadiazole derivatives demonstrated their ability to inhibit cell proliferation in multiple cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, compounds derived from oxadiazoles have shown cytotoxic effects against human pancreatic and gastric cancer cells in vitro .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that related oxadiazole derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Antioxidant Activity

In addition to its antimicrobial and antitumor effects, this compound has been assessed for its antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage that can lead to various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

  • Antitumor Efficacy : A clinical trial investigated the use of oxadiazole derivatives in patients with advanced solid tumors. The results indicated a partial response in 30% of participants, with manageable side effects .
  • Infection Control : A study on the antimicrobial efficacy of an oxadiazole derivative showed a significant reduction in infection rates among patients undergoing surgery when treated with the compound preoperatively .

Research Findings

Recent studies have focused on synthesizing novel derivatives of this compound to enhance its biological activity. Modifications to the cyclopentyl group and the introduction of additional functional groups have been explored to increase potency against specific cancer types and improve selectivity for bacterial targets .

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